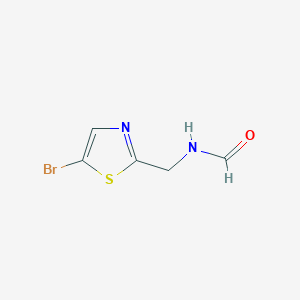
5-Bromo-2-formylaminomethylthiazole
Cat. No. B8422195
M. Wt: 221.08 g/mol
InChI Key: KIYHSKGOEAGEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07563901B2
Procedure details


Toluene (1.0 L) was added to 104 g of 5-bromo-2-formylaminomethylthiazole, and the mixture was heated to 90° C. and was stirred. A solution of 65.8 g of phosphorus oxychloride in 100 ml of toluene was added to the reaction mixture, and the mixture was stirred at that temperature for 1.5 hr. After standing to cool, 2 L of a 0.5 N aqueous hydrochloric acid solution was added, and the aqueous layer was separated. The aqueous layer was adjusted to pH 6.2 by the addition of a 5 N aqueous sodium hydroxide solution and was extracted with 1.5 L of ethyl acetate and then with 1.0 L of ethyl acetate. The organic layers were combined, were washed with a 5% aqueous sodium bicarbonate solution and a 20% aqueous sodium chloride solution in that order, and were dried over anhydrous magnesium sulfate. The solvent was removed to bring the volume to about 100 ml, 500 ml of ethyl acetate:hexane=1:4 solution was added thereto, and the mixture was stirred in an ice-water bath for crystallization to give 57.6 g of 2-bromimidazo[5,1-b]thiazole.





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([CH2:7][NH:8][CH:9]=O)=[N:4][CH:3]=1.P(Cl)(Cl)(Cl)=O.Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[S:6][C:5]2=[CH:7][N:8]=[CH:9][N:4]2[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
65.8 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
104 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=C(S1)CNC=O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at that temperature for 1.5 hr
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was adjusted to pH 6.2 by the addition of a 5 N aqueous sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with 1.5 L of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with a 5% aqueous sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a 20% aqueous sodium chloride solution in that order, and were dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hexane=1:4 solution was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred in an ice-water bath for crystallization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN2C(S1)=CN=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
